1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20375299
InChI: InChI=1S/C10H9F4N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2
SMILES:
Molecular Formula: C10H9F4N
Molecular Weight: 219.18 g/mol

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine

CAS No.:

Cat. No.: VC20375299

Molecular Formula: C10H9F4N

Molecular Weight: 219.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine -

Specification

Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
IUPAC Name 1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Standard InChI InChI=1S/C10H9F4N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2
Standard InChI Key CUSMZXBZFQQRDO-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CC(=C(C=C2)F)C(F)(F)F)N

Introduction

Chemical Structure and Basic Properties

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine is a fluorinated aromatic amine with a cyclopropane ring. Its molecular formula is C₁₀H₉F₄N, and its molecular weight is 219.18 g/mol . The structure comprises a cyclopropane moiety covalently bonded to a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and potential applications.

PropertyValueSource
Molecular FormulaC₁₀H₉F₄N
Molecular Weight219.18 g/mol
CAS Number1260853-73-3
IUPAC Name1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine

The trifluoromethyl group enhances lipophilicity, while the fluorine atom at the 4-position modulates electronic interactions. These features make the compound valuable in medicinal chemistry for targeting specific biological pathways .

Synthetic Routes and Manufacturing Processes

The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine involves multi-step reactions tailored to introduce the cyclopropane ring and aromatic substituents.

Cyclopropanation Strategies

A common approach leverages cyclopropanation reactions. For example:

  • Alkene Cyclopropanation: A substituted benzaldehyde derivative undergoes aldol condensation to form an α,β-unsaturated nitrile, which is subsequently cyclopropanated using trimethylsulfoxonium iodide (MSI) in dimethyl sulfoxide (DMSO) .

  • Reduction and Cyclization: 1,2-Difluorobenzene reacts with chloroacetyl chloride to form a ketone intermediate. Reduction of the ketone to an alcohol, followed by cyclization with triethylphosphoacetate under basic conditions, yields the cyclopropane ring .

MethodKey ReagentsYield
Cyclopropanation via MSITrimethylsulfoxonium iodide, DMSOModerate-High
Reduction-CyclizationChloroacetyl chloride, NaOHModerate
Nucleophilic SubstitutionBenzyl chloride, cyclopropylamineHigh

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its cyclopropane ring, aromatic substituents, and amine group.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening reactions under acidic or basic conditions. For example:

  • Acid-Catalyzed Opening: Protonation of the cyclopropane leads to cleavage, forming a linear alkyl chain.

  • Radical Reactions: The ring can participate in radical-mediated polymerization or functionalization.

Amine Group Modifications

The primary amine is susceptible to alkylation, acylation, and oxidation:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Oxidation: Converts to nitro or nitroso derivatives using strong oxidizing agents (e.g., KMnO₄).

Aromatic Substituent Interactions

The fluorine and trifluoromethyl groups influence electronic properties:

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be displaced by strong nucleophiles (e.g., hydroxide) under high-temperature conditions.

  • Electron-Withdrawing Effects: The CF₃ group stabilizes adjacent π-systems, affecting resonance in the phenyl ring .

Physical and Spectroscopic Characteristics

Key physical properties and spectroscopic data provide insights into the compound’s behavior:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
UV-Vis Absorption~272 nm (MeOH)
NMR (¹H)Peaks for cyclopropane (δ 0.5–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm)

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes and low yields pose scalability challenges.

  • Biological Optimization: Further studies are needed to explore structure-activity relationships (SARs) and therapeutic applications.

  • Green Chemistry: Developing catalytic or asymmetric methods to reduce waste and improve efficiency .

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